![molecular formula C8H9ClN2 B568968 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1196151-85-5](/img/structure/B568968.png)
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
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Description
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H10Cl2N2 . It is a heterocyclic compound that includes a fused system of two pyridine rings .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine includes a fused system of two pyridine rings . The IUPAC name for this compound is 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is 205.08 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 24.9 Ų .Scientific Research Applications
- 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine serves as a reactant in organocatalytic domino Michael-hemiacetalization reactions. These processes involve multiple bond-forming steps and are essential in synthetic chemistry for constructing complex molecules .
- Researchers have explored the enantioselective reduction of this compound. Enantioselective reactions are crucial for producing chiral molecules with high purity, which find applications in pharmaceuticals and agrochemicals .
- 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has been used as a building block for the synthesis of biologically and pharmacologically active molecules. Its unique structure contributes to the diversity of chemical libraries for drug discovery .
- Several new pyrazolo[3,4-c]-2,7-naphthyridines, including derivatives of this compound, exhibit neurotropic activity. Neurotropic agents can influence the nervous system and may have implications in neurodegenerative diseases or mental health research .
- Researchers have efficiently hydrogenated a wide range of 1,5-naphthyridine derivatives to produce 1,2,3,4-tetrahydro-1,5-naphthyridines. These hydrogenated compounds have potential applications in medicinal chemistry and drug design .
Organocatalysis and Domino Reactions
Enantioselective Reduction
Biologically Active Molecules
Neurotropic Properties
Hydrogenation and Tetrahydro-1,5-naphthyridines
properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWVKZOOVYENC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(C=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745404 |
Source
|
Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
CAS RN |
1196151-85-5 |
Source
|
Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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